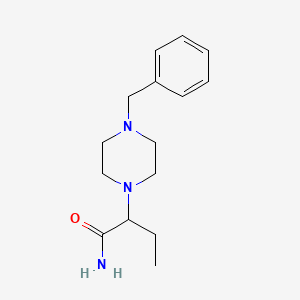

2-(4-Benzylpiperazin-1-yl)butanamide

Description

2-(4-Benzylpiperazin-1-yl)butanamide is a chemical compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound is part of the piperazine family, which is known for its diverse pharmacological properties. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antipsychotic, and anticancer activities .

Properties

Molecular Formula |

C15H23N3O |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

2-(4-benzylpiperazin-1-yl)butanamide |

InChI |

InChI=1S/C15H23N3O/c1-2-14(15(16)19)18-10-8-17(9-11-18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H2,16,19) |

InChI Key |

YLUVMOFJAIJPKA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N)N1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-Benzylpiperazin-1-yl)butanamide typically involves the reductive amination of 4-benzylpiperazine with butanoyl chloride. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

2-(4-Benzylpiperazin-1-yl)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines and alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)butanamide involves its interaction with various molecular targets, including receptors and enzymes. It has been shown to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to changes in neurotransmitter levels, which can result in various pharmacological effects, such as mood alteration and antimicrobial activity.

Comparison with Similar Compounds

2-(4-Benzylpiperazin-1-yl)butanamide can be compared with other piperazine derivatives, such as:

1-Benzylpiperazine (BZP): Known for its stimulant and euphoriant properties, BZP has been used recreationally and has a similar mechanism of action involving serotonergic and dopaminergic systems.

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has shown significant antimicrobial activity and is used in medicinal chemistry research.

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and potential therapeutic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

2-(4-Benzylpiperazin-1-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure suggests that it may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cell proliferation. The presence of the piperazine moiety is significant as piperazine derivatives are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a related compound synthesized from this structure was evaluated for its antiproliferative activity against several cancer cell lines. The results indicated that the compound could induce cell cycle arrest at the G2/M phase and trigger apoptosis, suggesting a mechanism that involves disruption of microtubule dynamics.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | IC50 (μM) | Cancer Cell Lines | Mechanism |

|---|---|---|---|

| 7a | 0.029 - 0.147 | HepG2, MCF-7, HCT116 | G2/M arrest, apoptosis |

| 2 | 0.6 - 2.9 | Huh7 | Tubulin inhibition |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been explored for its neuropharmacological effects. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant activities by modulating serotonin and dopamine pathways.

Case Study: Neuropharmacological Evaluation

A case study involving animal models demonstrated that administration of a piperazine derivative resulted in significant reductions in anxiety-like behaviors measured through standard tests such as the elevated plus maze and open field test. These findings support the hypothesis that this class of compounds may influence central nervous system activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group or the butanamide backbone can significantly alter potency and selectivity towards specific targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Target |

|---|---|---|

| Benzyl group substitution | Increased potency against cancer cells | Tubulin |

| Amide bond modification | Enhanced neuroactivity | Serotonin receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.